molecular formula C7H8F9NO3S B12777467 1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide CAS No. 93762-11-9

1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide

Cat. No.: B12777467
CAS No.: 93762-11-9
M. Wt: 357.20 g/mol
InChI Key: BMUYUEMLIWGNHZ-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide is a fluorinated sulfonamide compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide typically involves the reaction of hexafluoropropylene oxide with a suitable sulfonamide precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)propane-1-sulphonamide
  • 1,1,2,3,3,3-Hexafluoro-N,N-dimethyl-2-(trifluoromethyl)propane-1-sulphonamide

Uniqueness

Compared to similar compounds, 1,1,2,3,3,3-Hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulphonamide offers unique properties such as enhanced stability and specific reactivity due to the presence of both hydroxyethyl and methyl groups. These features make it particularly useful in applications requiring high thermal stability and resistance to chemical degradation.

Properties

CAS No.

93762-11-9

Molecular Formula

C7H8F9NO3S

Molecular Weight

357.20 g/mol

IUPAC Name

1,1,2,3,3,3-hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)propane-1-sulfonamide

InChI

InChI=1S/C7H8F9NO3S/c1-17(2-3-18)21(19,20)7(15,16)4(8,5(9,10)11)6(12,13)14/h18H,2-3H2,1H3

InChI Key

BMUYUEMLIWGNHZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F

Origin of Product

United States

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